Cas no 2411218-28-3 (4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide)

4-(2-Chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is a specialized benzoxazine derivative featuring a chloropropanoyl substituent and a carboxamide functional group. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of bioactive molecules. The presence of the chloropropanoyl moiety enhances reactivity, facilitating further derivatization, while the carboxamide group contributes to hydrogen-bonding interactions, improving binding affinity in target systems. Its well-defined molecular structure ensures consistent performance in synthetic pathways, making it a valuable building block for developing novel therapeutic or pesticidal agents. The compound is typically characterized by high purity and stability under standard storage conditions.
4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide structure
2411218-28-3 structure
Product Name:4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
CAS No:2411218-28-3
MF:C12H13ClN2O3
MW:268.696222066879
CID:5870926
PubChem ID:165767493
Update Time:2025-05-26

4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2411218-28-3
    • 4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
    • Z3774975622
    • EN300-7560369
    • Inchi: 1S/C12H13ClN2O3/c1-7(13)12(17)15-4-5-18-10-6-8(11(14)16)2-3-9(10)15/h2-3,6-7H,4-5H2,1H3,(H2,14,16)
    • InChI Key: BLGREIQLNYVLFB-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N1C2C=CC(C(N)=O)=CC=2OCC1)=O

Computed Properties

  • Exact Mass: 268.0614700g/mol
  • Monoisotopic Mass: 268.0614700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 72.6Ų

4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7560369-0.05g
4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
2411218-28-3 95.0%
0.05g
$212.0 2025-03-22

Additional information on 4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

Introduction to 4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide (CAS No. 2411218-28-3)

4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide, identified by its Chemical Abstracts Service (CAS) number 2411218-28-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzoxazine class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of a chloropropanoyl side chain and a carboxamide functional group in its molecular framework imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.

The structural features of 4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide contribute to its reactivity and biological efficacy. The benzoxazine core is a privileged structure in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The chloropropanoyl moiety introduces electrophilic centers that can participate in various chemical reactions, including nucleophilic addition and condensation reactions, facilitating further derivatization and functionalization. On the other hand, the carboxamide group enhances the compound's solubility in polar solvents and can interact with biological targets through hydrogen bonding, making it an attractive moiety for designing bioactive molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of benzoxazine derivatives. Research has demonstrated that modifications within the benzoxazine scaffold can significantly alter its biological activity. For instance, studies have shown that substituents at the 2-position of the benzoxazine ring can modulate enzyme inhibition and receptor binding affinity. The compound 4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide represents an advanced derivative with a well-designed molecular architecture aimed at optimizing pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. Emerging research suggests that benzoxazine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The chloropropanoyl group may enhance blood-brain barrier penetration, while the carboxamide moiety could improve metabolic stability and target specificity. These attributes make 4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide a promising candidate for further investigation in preclinical models.

The synthesis of 4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the benzoxazine ring through cyclization reactions followed by selective functionalization at the 7-position with a carboxamide group. The introduction of the chloropropanoyl side chain typically involves chlorination and subsequent acylation reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve regioselective modifications on the benzoxazine core.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide with biological targets. These studies predict favorable interactions with enzymes and receptors involved in disease pathways, supporting its potential as a lead compound for drug development. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been utilized to confirm the structural integrity of the compound.

The pharmacokinetic properties of 4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide are critical factors that determine its clinical efficacy. In vitro studies have evaluated its stability under various conditions, including acidic and alkaline environments as well as exposure to metabolic enzymes. These studies provide insights into its potential bioavailability and duration of action. Furthermore, preliminary toxicological assessments have been conducted to evaluate its safety profile, ensuring that further development can proceed with minimal risk.

Future directions for research on CAS No. 2411218-28-3 include exploring its mechanism of action in detail through cellular assays and animal models. Investigating how it interacts with specific proteins and enzymes will provide a clearer understanding of its therapeutic potential. Additionally, structural analogs of this compound are being designed to optimize its pharmacological properties further. By leveraging computational tools and high-throughput screening techniques, researchers aim to identify derivatives with enhanced potency and selectivity.

The broader significance of this compound lies in its contribution to advancing drug discovery efforts in the pharmaceutical industry. Benzoxazine derivatives continue to be an area of active research due to their versatile biological activities. The unique combination of structural features in 4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide positions it as a valuable tool for developing novel therapeutics targeting various diseases. As research progresses, this compound has the potential to transition from academic interest to clinical application if further studies validate its safety and efficacy.

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